N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide” is a novel compound synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . It is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide .
Synthesis Analysis
The synthesis of this compound involves the use of magnesium oxide nanoparticles as a catalyst . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR .Chemical Reactions Analysis
The compound was synthesized using two methods, one involving trimethylamine and the other involving magnesium oxide nanoparticles . The reaction conditions were mild and metal-free .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) involved the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, as determined by various in vitro assays. This research highlights the potential of such compounds in developing antioxidant agents (Chkirate et al., 2019).
Synthesis and Insecticidal Assessment
Fadda et al. (2017) utilized a related compound as a precursor for synthesizing various heterocycles with potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study illustrates the applicability of such compounds in developing new agrochemicals (Fadda et al., 2017).
Antimicrobial and Antioxidant Activities
Another research by Flefel et al. (2018) reported on the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities. The study provided insights into the structure-activity relationship of these compounds, opening avenues for pharmaceutical applications (Flefel et al., 2018).
Heterocyclic Synthesis for Therapeutic Applications
Research by Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates to synthesize polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. Such compounds could serve as precursors for further development in medicinal chemistry (Mohareb et al., 2004).
Broad Synthetic Utility of Cyanothioacetamide
A comprehensive review by Dyachenko et al. (2018) on the chemical reactivity of α-cyanothioacetamide highlighted its utility in synthesizing functionally substituted heterocyclic compounds. This review underscores the versatility of compounds like N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide in synthetic organic chemistry (Dyachenko et al., 2018).
Mechanism of Action
The compound has shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(9-13-4-2-8-22-13)20-11-14-16(19-7-6-18-14)12-3-1-5-17-10-12/h1-8,10H,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWMXKHQKSGEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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